4'-Cyano-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
Overview
Description
The compound “4’-Cyano-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone” is a chemical substance with the CAS number 898757-64-7 . It is also known as 4-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl]benzonitrile .
Molecular Structure Analysis
The molecular formula of this compound is C22H22N2O3 . The canonical SMILES representation is C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)C#N .Physical and Chemical Properties Analysis
The molecular weight of the compound is 362.42 . Other physical and chemical properties such as boiling point and density are also available . The boiling point is 566.6ºC at 760 mmHg and the density is 1.27g/cm3 .Scientific Research Applications
Benzophenone Derivatives in Scientific Research
Benzophenone and its derivatives are known for their utility in various scientific applications, particularly as UV filters, photoinitiators, and in the synthesis of complex organic molecules. For instance, benzophenones are utilized in sunscreen formulations due to their ability to absorb UV radiation, thereby protecting the skin from UV-induced damage. They also serve as photoinitiators in polymer chemistry, facilitating the polymerization process under UV light exposure. Furthermore, benzophenone scaffolds are employed in synthetic chemistry for the construction of complex organic molecules, given their reactivity and versatility.
1,4-Dioxa-8-azaspiro[4.5]decane Scaffolds in Drug Discovery
Compounds containing the 1,4-dioxa-8-azaspiro[4.5]decane scaffold, such as BTZ043, have been explored for their therapeutic potential, particularly in the treatment of tuberculosis. BTZ043, for example, targets the DprE1 enzyme in Mycobacterium tuberculosis, demonstrating significant antitubercular activity. The spirocyclic nature of these compounds contributes to their unique three-dimensional structure, potentially enhancing their interaction with biological targets and improving their pharmacokinetic properties.
Implications for 4'-Cyano-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
While direct research on "this compound" was not identified, the scientific applications of related compounds suggest potential avenues for exploration. This compound could be investigated for its photophysical properties, biological activity, or as a building block in synthetic chemistry for the development of new materials or pharmaceuticals.
Safety and Hazards
Properties
IUPAC Name |
4-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c23-15-17-5-7-18(8-6-17)21(25)20-4-2-1-3-19(20)16-24-11-9-22(10-12-24)26-13-14-27-22/h1-8H,9-14,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPNRXLOJBUCJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC=C(C=C4)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643751 | |
Record name | 4-{2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898755-87-8 | |
Record name | 4-{2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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